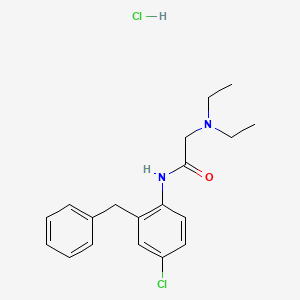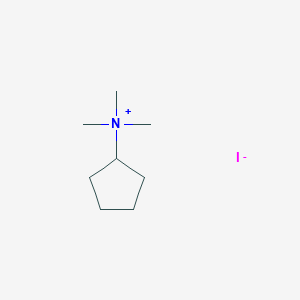
N,N,N-Trimethylcyclopentanaminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethylcyclopentanaminium iodide is a quaternary ammonium compound characterized by the presence of a cyclopentane ring bonded to a nitrogen atom, which is further substituted with three methyl groups and an iodide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethylcyclopentanaminium iodide typically involves the quaternization of N,N,N-trimethylcyclopentanamine with an iodide source. One common method is the reaction of N,N,N-trimethylcyclopentanamine with methyl iodide in an organic solvent such as acetone or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete quaternization.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,N-Trimethylcyclopentanaminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or organic solvents with the desired nucleophile.
Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents under controlled conditions.
Complex Formation: Metal salts are used to form complexes, often in the presence of coordinating solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as N,N,N-trimethylcyclopentanaminium chloride or bromide can be formed.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethylcyclopentanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants and detergents, where its quaternary ammonium structure imparts desirable properties such as solubility and stability.
Wirkmechanismus
The mechanism by which N,N,N-Trimethylcyclopentanaminium iodide exerts its effects is primarily through its interaction with biological membranes and its ability to form complexes with various molecules. The quaternary ammonium group can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. Additionally, its ability to form stable complexes with drugs and other molecules makes it useful in targeted delivery systems.
Vergleich Mit ähnlichen Verbindungen
N,N,N-Trimethylcyclopentanaminium iodide can be compared with other quaternary ammonium compounds such as:
N,N,N-Trimethylcyclohexanaminium iodide: Similar structure but with a cyclohexane ring, which may affect its physical and chemical properties.
N,N,N-Trimethylcyclopropanaminium iodide: Smaller ring size, leading to different steric and electronic effects.
N,N,N-Trimethylcyclobutanaminium iodide: Intermediate ring size, offering a balance between the properties of cyclopentane and cyclohexane derivatives.
The uniqueness of this compound lies in its specific ring size and the resulting balance of stability and reactivity, making it suitable for a variety of applications.
Eigenschaften
CAS-Nummer |
45653-07-4 |
|---|---|
Molekularformel |
C8H18IN |
Molekulargewicht |
255.14 g/mol |
IUPAC-Name |
cyclopentyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C8H18N.HI/c1-9(2,3)8-6-4-5-7-8;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ASIIMJYCESMHQB-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C1CCCC1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


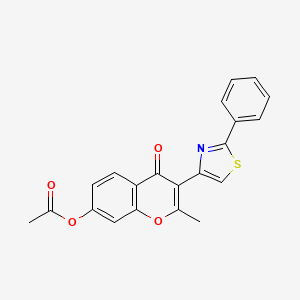
![4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-](/img/structure/B14664876.png)
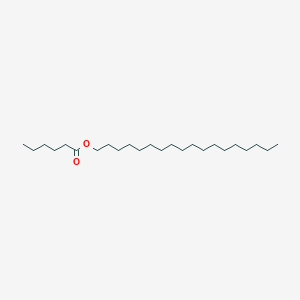
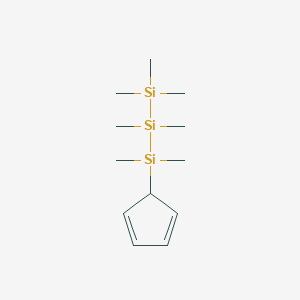
![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)
![4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B14664894.png)
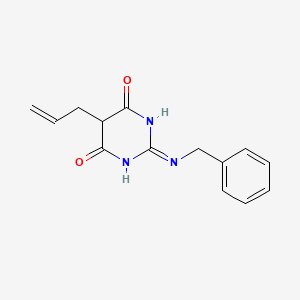
![N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine](/img/structure/B14664909.png)
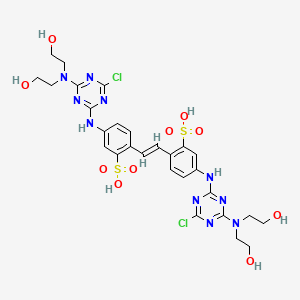
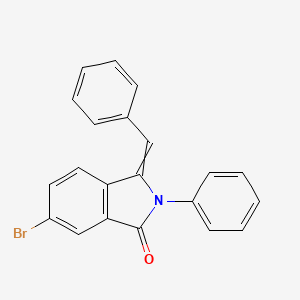
![2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14664921.png)
![3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14664923.png)
